molecular formula C8H6BrF3O B1451317 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene CAS No. 1017779-42-8

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

Cat. No. B1451317
M. Wt: 255.03 g/mol
InChI Key: IGODPIYHAUGSCK-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene” is a chemical compound with the molecular formula C8H7BrF2O . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis . This strategy employs p-TolI as an effective organocatalyst when combined with Selectfluor® and simple amine·HF complexes .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene” consists of a benzene ring substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, α-(bromomethyl)styrenes can be processed to a variety of 1,1-difluorinated electrophilic building blocks via I(I)/I(III) catalysis .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 223.02 g/mol . The boiling point is 197°C .

Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis has led to the development of practical methods for preparing complex fluorinated and brominated molecules. For instance, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the challenges and solutions in synthesizing brominated intermediates for pharmaceutical applications (Qiu et al., 2009).

Environmental Impact and Flame Retardants

Studies on brominated flame retardants (BFRs) have explored their occurrence, environmental fate, and health impacts. Zuiderveen et al. (2020) provided a critical review of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence and toxicity (Zuiderveen et al., 2020).

Fluoroalkylation Reactions

Fluoroalkylation reactions have been reviewed for their environmental friendliness and efficiency in incorporating fluorinated groups into target molecules. Song et al. (2018) highlighted the progress in aqueous fluoroalkylation, underscoring the importance of these reactions for developing green chemistry methodologies (Song et al., 2018).

Health and Safety Considerations

The health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, related to BFRs, have been reviewed to understand their toxicity profiles, which appear similar to their chlorinated analogs. This highlights the importance of assessing potential risks associated with these compounds (Birnbaum et al., 2003).

Fluoropolymers and Applications

The unique properties and applications of fluoropolymers, such as polytetrafluoroethylene (PTFE), have been extensively reviewed. Puts et al. (2019) discussed the synthesis, characterization, and broad range of applications of PTFE, highlighting its significance in various industrial sectors (Puts et al., 2019).

properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODPIYHAUGSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223253
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

CAS RN

1017779-42-8
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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